4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile
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Overview
Description
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,2,3,3,4,4,4-heptafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s binding affinity to specific proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition of enzymatic activity or modulation of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzoic acid
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)benzonitrile is unique due to its combination of a benzonitrile core with a heptafluorobutoxy group. This structure imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and strong hydrophobicity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
96308-32-6 |
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Molecular Formula |
C11H6F7NO |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzonitrile |
InChI |
InChI=1S/C11H6F7NO/c12-9(13,10(14,15)11(16,17)18)6-20-8-3-1-7(5-19)2-4-8/h1-4H,6H2 |
InChI Key |
JBRMEHMMXZSKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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